Benalaxyl-d5
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Overview
Description
Benalaxyl-d5 is a deuterium-labeled analog of Benalaxyl, a phenylamide fungicide. The compound is primarily used in scientific research as a stable isotope-labeled standard. The molecular formula of this compound is C20H18D5NO3, and it has a molecular weight of 330.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benalaxyl-d5 involves the incorporation of deuterium atoms into the Benalaxyl molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the purity and consistency of the final product. The production process is carefully controlled to meet regulatory standards and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Benalaxyl-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Benalaxyl-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Benalaxyl in various samples.
Biology: Employed in studies to understand the metabolic pathways and degradation of Benalaxyl in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Benalaxyl.
Industry: Applied in the development and testing of new fungicides and other agrochemicals .
Mechanism of Action
Benalaxyl-d5, like its non-deuterated counterpart, acts as a fungicide by inhibiting the growth of fungal mycelium and the germination of zoospores. The compound targets specific enzymes and pathways involved in fungal growth and reproduction. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
Benalaxyl-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Benalaxyl: The non-deuterated form of this compound, used as a fungicide.
Metalaxyl: Another phenylamide fungicide with a similar mode of action but different chemical structure.
Oxadixyl: A related fungicide with a different chemical structure but similar applications in agriculture
This compound’s uniqueness lies in its stable isotope labeling, which enhances its utility in scientific research by providing more accurate and reliable data.
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 2-(2,6-dimethyl-N-[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]anilino)propanoate |
InChI |
InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/i5D,6D,7D,11D,12D |
InChI Key |
CJPQIRJHIZUAQP-KYKXZDJCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N(C2=C(C=CC=C2C)C)C(C)C(=O)OC)[2H])[2H] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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